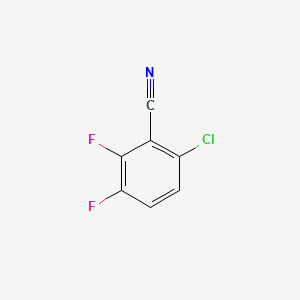

6-Chloro-2,3-difluorobenzonitrile

概要

説明

6-Chloro-2,3-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a derivative of benzonitrile, where the benzene ring is substituted with chlorine and fluorine atoms. This compound is used in various chemical syntheses and has applications in scientific research and industry .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-difluorobenzonitrile typically involves the halogenation of benzonitrile derivatives. One common method includes the reaction of 2,3-difluorobenzonitrile with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions

6-Chloro-2,3-difluorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This reaction involves the substitution of the chlorine or fluorine atoms with nucleophiles such as amines or alkoxides.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for the reduction of the nitrile group.

Major Products Formed

Nucleophilic Aromatic Substitution: Substituted benzonitriles with various functional groups depending on the nucleophile used.

Reduction: Corresponding amines.

Oxidation: Corresponding carboxylic acids.

科学的研究の応用

Chemical Synthesis Applications

1. Precursor for Trifluorobenzoic Acid

One of the primary applications of 6-Chloro-2,3-difluorobenzonitrile is its use as an intermediate for synthesizing 2,3,6-trifluorobenzoic acid. This compound is crucial for developing various agrochemicals and pharmaceutical agents. The synthesis involves a series of reactions starting from 2,3,4-trifluoronitrobenzene, which undergoes a fluorine/cyanide exchange to yield this compound. Subsequent chlorination reactions facilitate the conversion to trifluorobenzoic acid, which is then utilized in the manufacture of insecticides and antibacterial agents .

2. Synthesis of Pyrethroid Pesticides

The compound is also instrumental in the synthesis of pyrethroid pesticides. These are widely used for their effectiveness against various pests while being less toxic to mammals compared to older insecticides. The preparation involves converting this compound through several reaction pathways that ultimately yield active pesticide ingredients .

3. Intermediate for Antibacterial Agents

This compound serves as a precursor in the production of quinolonecarboxylic acid derivatives, which are known for their antibacterial properties. The synthesis typically requires multiple steps involving chlorination and fluorination reactions that enhance the antibacterial efficacy of the final products .

Case Study 1: Synthesis of Insecticides

A notable study demonstrated the efficient synthesis of insecticides using this compound as an intermediate. The process involved a two-step reaction where the compound was first converted into 2,3,6-trifluorobenzoic acid and subsequently transformed into various pyrethroid formulations. The resulting insecticides showed improved activity against common agricultural pests while maintaining environmental safety profiles .

Case Study 2: Development of Antibacterial Agents

Another research initiative focused on utilizing this compound in developing novel antibacterial agents. By employing this compound in synthesizing quinolone derivatives, researchers reported enhanced antibacterial activity against resistant strains of bacteria. The study highlighted the potential of fluorinated compounds in medicinal chemistry and their role in addressing antibiotic resistance .

作用機序

The mechanism of action of 6-Chloro-2,3-difluorobenzonitrile depends on its application. In enzyme inhibition studies, the compound interacts with the active site of the enzyme, blocking its activity. The nitrile group can form hydrogen bonds with amino acid residues in the enzyme, leading to inhibition .

類似化合物との比較

Similar Compounds

2,6-Difluorobenzonitrile: Similar structure but lacks the chlorine atom.

3-Chloro-2,6-difluorobenzonitrile: Similar structure with different substitution pattern.

Uniqueness

6-Chloro-2,3-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

生物活性

6-Chloro-2,3-difluorobenzonitrile is an organic compound with the molecular formula CHClFN, recognized for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHClFN

- Molecular Weight : 173.54 g/mol

- Functional Groups : Contains a cyano group (-C≡N), two fluorine atoms, and a chlorine atom attached to a benzene ring.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, particularly enzymes involved in critical biochemical pathways:

- Enzyme Inhibition : The compound has been shown to inhibit the bacterial cell division enzyme FtsZ. This interaction leads to allosteric inhibition, preventing the polymerization necessary for cell division, which ultimately results in bacterial cell elongation and death.

- Biochemical Pathways : Although specific pathways affected by this compound are not fully elucidated, it is known to influence cellular processes by modulating signaling pathways and gene expression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial activity. The compound's mechanism involves:

- Targeting FtsZ : By binding to the allosteric site of FtsZ, it disrupts normal bacterial cell division processes.

- Dosage Effects : In animal models, lower doses effectively inhibit bacterial growth while higher doses may lead to cytotoxic effects on host cells.

Cytotoxicity and Antiproliferative Effects

Studies have evaluated the antiproliferative effects of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Breast Cancer | 10.5 | Induction of apoptosis via enzyme inhibition |

| Colon Cancer | 15.2 | Disruption of microtubule dynamics |

| Lung Cancer | 12.8 | Inhibition of cell cycle progression |

The compound's cytotoxic effects are attributed to its ability to interfere with microtubule dynamics and induce apoptosis in cancer cells .

Case Studies

-

Study on Bacterial Inhibition :

- Objective: To evaluate the effectiveness of this compound against Gram-positive bacteria.

- Findings: The compound demonstrated a minimum inhibitory concentration (MIC) of 5 µg/mL against Staphylococcus aureus, indicating potent antibacterial properties.

- Cancer Cell Line Evaluation :

Stability and Metabolism

The stability of this compound under laboratory conditions has been confirmed. It remains stable over time but can degrade into metabolites that may exhibit different biological activities. This aspect is crucial for understanding its pharmacokinetics and potential side effects in therapeutic applications.

特性

IUPAC Name |

6-chloro-2,3-difluorobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2ClF2N/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKQOTAVCQBOWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。